molecular formula C6H4BrNO2 B189398 2-Bromonicotinic acid CAS No. 35905-85-2

2-Bromonicotinic acid

Cat. No. B189398
Key on ui cas rn: 35905-85-2
M. Wt: 202.01 g/mol
InChI Key: MMWNKXIFVYQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06426346B1

Procedure details

Potassium permanganate (18.4 g, 116 mmol) was dissolved in water (400 mL) and added to 2-bromo-3-methylpyridine (10.0 g, 58 mmol) and refluxed for 16 hours. After cooling to room temperature, the slurry was filtered through a celite plug and rinsed with water and chloroform. The entire filtrate was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted again with CHCl3 and acidified with 6N HCl to pH 1. A white solid was obtained on standing (2.08 g of product). The pH of the remaining aqueous was adjusted to pH 4 with 2M NaOH and 2M HCl, then concentrated to <100 mL. A white precipitate was filtered. The pH was adjusted to 4 and the mixture filtered again, combining the isolated solids for a total of 3.88 g of product. The filtrate was concentrated again to <100 mL and adjusted to pH 1.5 and an additional quanitity of white solid was obtained (1.80 g), for a combined yield of 3 crops, (8.76 g, 66%). 1H NMR (DMSO-d6): δ13.76 (bs, 1H), 8.46 (m, 1H), 8.09 (dd, 1H, J=7.7, J′=2.2), 7.51 (m, 1H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-:15].[Na+].Cl>O>[Br:7][C:8]1[N:9]=[CH:10][CH:11]=[CH:12][C:13]=1[C:14]([OH:2])=[O:15] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=CC=C1C
Step Three
Name
product
Quantity
2.08 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the slurry was filtered through a celite plug
WASH
Type
WASH
Details
rinsed with water and chloroform
CUSTOM
Type
CUSTOM
Details
The entire filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with CHCl3
CUSTOM
Type
CUSTOM
Details
A white solid was obtained
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to <100 mL
FILTRATION
Type
FILTRATION
Details
A white precipitate was filtered
FILTRATION
Type
FILTRATION
Details
the mixture filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated again to <100 mL
CUSTOM
Type
CUSTOM
Details
an additional quanitity of white solid was obtained (1.80 g)

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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